molecular formula C6H4ClLiN2O2 B6193394 lithium(1+) 2-(4-chloropyrimidin-5-yl)acetate CAS No. 2680533-25-7

lithium(1+) 2-(4-chloropyrimidin-5-yl)acetate

Cat. No.: B6193394
CAS No.: 2680533-25-7
M. Wt: 178.5 g/mol
InChI Key: QJSFIDZCLWGDHJ-UHFFFAOYSA-M
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Description

Lithium(1+) 2-(4-chloropyrimidin-5-yl)acetate is a chemical compound with the molecular formula C6H4ClLiN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound that contains nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

The synthesis of lithium(1+) 2-(4-chloropyrimidin-5-yl)acetate typically involves the reaction of 4-chloropyrimidine with lithium acetate under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide or tetrahydrofuran, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

4-chloropyrimidine+lithium acetatelithium(1+) 2-(4-chloropyrimidin-5-yl)acetate\text{4-chloropyrimidine} + \text{lithium acetate} \rightarrow \text{this compound} 4-chloropyrimidine+lithium acetate→lithium(1+) 2-(4-chloropyrimidin-5-yl)acetate

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Lithium(1+) 2-(4-chloropyrimidin-5-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Lithium(1+) 2-(4-chloropyrimidin-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium(1+) 2-(4-chloropyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. For example, in pharmaceutical applications, it may inhibit the activity of enzymes or receptors involved in disease processes. The exact mechanism depends on the specific application and the biological target. Pyrimidine derivatives are known to interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Lithium(1+) 2-(4-chloropyrimidin-5-yl)acetate can be compared with other pyrimidine derivatives such as:

This compound is unique due to the presence of the lithium ion, which can enhance its solubility in polar solvents and potentially alter its biological activity.

Properties

CAS No.

2680533-25-7

Molecular Formula

C6H4ClLiN2O2

Molecular Weight

178.5 g/mol

IUPAC Name

lithium;2-(4-chloropyrimidin-5-yl)acetate

InChI

InChI=1S/C6H5ClN2O2.Li/c7-6-4(1-5(10)11)2-8-3-9-6;/h2-3H,1H2,(H,10,11);/q;+1/p-1

InChI Key

QJSFIDZCLWGDHJ-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=C(C(=NC=N1)Cl)CC(=O)[O-]

Purity

95

Origin of Product

United States

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